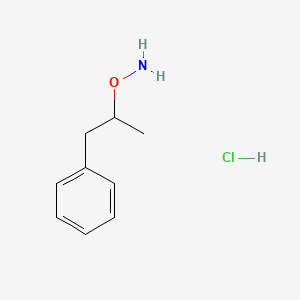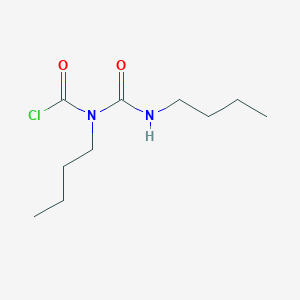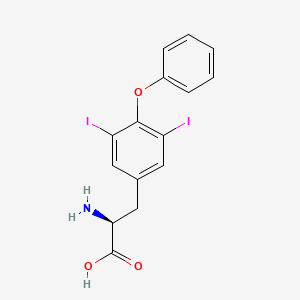
3,5-Diiodo-O-phenyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-O-phenyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the study of thyroid hormones and their analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diiodo-O-phenyl-L-tyrosine can be synthesized through the iodination of L-tyrosine. One method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent in the presence of a catalytic amount of acetic acid under solvent-free conditions. This reaction yields this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes, where L-tyrosine is treated with iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-O-phenyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diiodo-O-phenyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of iodinated tyrosines and peptides.
Biology: Serves as a key component in the study of thyroid hormone metabolism and function.
Medicine: Investigated for its potential use as an antithyroid drug and in the treatment of thyroid-related disorders.
Mécanisme D'action
3,5-Diiodo-O-phenyl-L-tyrosine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound’s actions are mediated through both genomic and non-genomic mechanisms, involving direct binding to DNA and interactions with cell membrane and mitochondrial binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diiodo-L-thyronine: Another iodinated tyrosine derivative with similar metabolic activities.
3-Iodo-L-tyrosine: A mono-iodinated derivative of tyrosine.
L-Thyroxine:
Uniqueness
3,5-Diiodo-O-phenyl-L-tyrosine is unique due to its specific iodination pattern, which imparts distinct biochemical properties and makes it a valuable tool in the study of thyroid hormone analogs and their metabolic pathways .
Propriétés
Numéro CAS |
14099-98-0 |
|---|---|
Formule moléculaire |
C15H13I2NO3 |
Poids moléculaire |
509.08 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,5-diiodo-4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H13I2NO3/c16-11-6-9(8-13(18)15(19)20)7-12(17)14(11)21-10-4-2-1-3-5-10/h1-7,13H,8,18H2,(H,19,20)/t13-/m0/s1 |
Clé InChI |
UHZWRGXBMIWAMZ-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



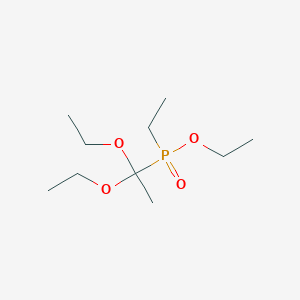
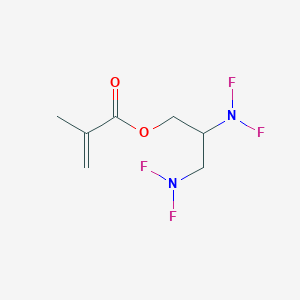
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
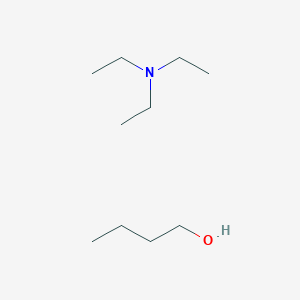

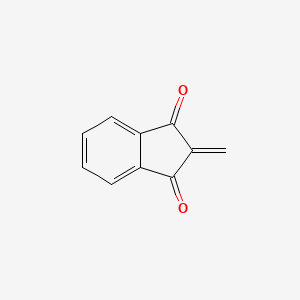
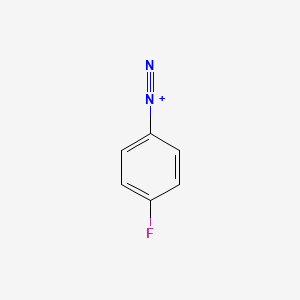
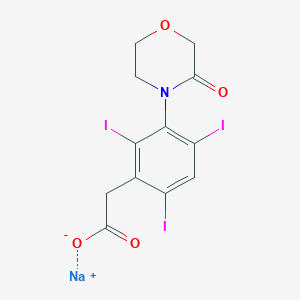
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)
